[3-(Ethylamino)oxetan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Ethylamino)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a building block used in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Ethylamino)oxetan-3-yl]methanol typically involves the reaction of oxetane derivatives with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Ethylamino)oxetan-3-yl]methanol can undergo oxidation reactions to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into simpler alcohols or amines.
Substitution: The compound can participate in substitution reactions where the ethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed:
Oxidation: Formation of oxetane derivatives with ketone or aldehyde groups.
Reduction: Formation of primary or secondary alcohols and amines.
Substitution: Formation of substituted oxetane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-(Ethylamino)oxetan-3-yl]methanol is used as a building block in organic synthesis to create more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Wirkmechanismus
The mechanism of action of [3-(Ethylamino)oxetan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- [3-(Methylamino)oxetan-3-yl]methanol
- [3-(Propylamino)oxetan-3-yl]methanol
- [3-(Butylamino)oxetan-3-yl]methanol
Comparison: Compared to its analogs, [3-(Ethylamino)oxetan-3-yl]methanol exhibits unique properties due to the presence of the ethylamino group. This group influences the compound’s reactivity, solubility, and interaction with biological targets. The ethylamino group provides a balance between hydrophilicity and lipophilicity, making the compound versatile for various applications .
Eigenschaften
Molekularformel |
C6H13NO2 |
---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
[3-(ethylamino)oxetan-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-2-7-6(3-8)4-9-5-6/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
WPTPTAVRSRVQHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1(COC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.